6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine
CAS No.: 848-94-2
Cat. No.: VC19741980
Molecular Formula: C15H16FN5S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848-94-2 |
|---|---|
| Molecular Formula | C15H16FN5S |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 6-[(2-fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine |
| Standard InChI | InChI=1S/C15H16FN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-5-3-4-6-11(10)16/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20) |
| Standard InChI Key | DVLHLRRKTZVSGY-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a purine core modified at three positions:
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A 2-fluorophenylmethylsulfanyl group at the 6th position, introducing aromatic and sulfur-based functionalities.
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A propyl chain at the 9th nitrogen, enhancing lipophilicity.
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An amine group at the 2nd position, enabling hydrogen bonding .
The three-dimensional conformation, as depicted in PubChem’s 3D structure model, reveals a planar purine ring system with the fluorophenyl group oriented perpendicularly, creating steric interactions that may influence receptor binding .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 317.39 g/mol | |
| CAS Registry Number | 848-94-2 | |
| IUPAC Name | 6-[(2-fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine | |
| Topological Polar Surface Area | 90.44 Ų |
Spectroscopic and Computational Data
The InChIKey (DVLHLRRKTZVSGY-UHFFFAOYSA-N) and SMILES string (C1=CC=C(C(=C1)F)CSC2=NC(=C3N=CN(C3=N2)CCC)N) provide unique identifiers for database searches . Density functional theory (DFT) calculations predict a logP value of 2.10, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via nucleophilic substitution reactions on purine precursors. A typical route involves:
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Purine Functionalization: Reacting 6-chloropurine with 2-fluorobenzyl mercaptan to introduce the sulfanyl group.
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Alkylation: Treating the intermediate with 1-bromopropane to attach the propyl chain at the 9th position .
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Amination: Hydrolyzing the 2-position substituent to yield the final amine .
Industrial suppliers report yields exceeding 90% for large-scale batches, with purification via column chromatography or recrystallization .
Quality Control and Specifications
Commercial batches from Chinese suppliers (e.g., Dayang Chem, Zibo Hangyu Biotechnology) specify:
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Assay Purity: 90–99% (HPLC)
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Appearance: White crystalline powder or liquid suspension
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Storage: Stable for 24 months at -20°C in inert atmospheres .
Physicochemical and Pharmacological Properties
Solubility and Stability
Experimental data gaps exist, but in silico predictions suggest:
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